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Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetaldehyde

Cat. No.: B3030576

Disclaimer: Experimental spectroscopic data for 2-(oxetan-3-ylidene)acetaldehyde is not
readily available in peer-reviewed literature or spectral databases. The following guide is a
compilation of predicted data based on established principles of spectroscopy and data from
analogous chemical structures. This document is intended to provide a reasonable estimation
of the expected spectroscopic characteristics for this molecule.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular
weight and elemental composition of a compound. For 2-(oxetan-3-ylidene)acetaldehyde
(molecular formula: CsHeO32), the predicted monoisotopic mass is 98.03678 Da. The following
table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be
observed in high-resolution mass spectrometry.

Table 1: Predicted Mass Spectrometry Data for 2-(Oxetan-3-ylidene)acetaldehyde Adducts
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Adduct Predicted m/z
[M+H]* 99.044056
[M+Na]* 121.02600
[M-H]~ 97.029504
+ 4 .
[M+NHa]* 116.07060
[M+K]+ 136.99994
+H-H2 .
[M+H-H20]* 81.034040

Data sourced from computational predictions.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
structure and chemical environment of atoms within a molecule.

Predicted *H NMR Data

The proton NMR (*H NMR) spectrum is expected to show distinct signals for the aldehydic
proton, the vinylic proton, and the two methylene groups of the oxetane ring. The chemical
shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic
effects of the carbonyl and double bonds.

Table 2: Predicted *H NMR Chemical Shifts for 2-(Oxetan-3-ylidene)acetaldehyde
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S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constant (J, Hz)
Aldehydic H 9.5-10.0 Doublet ~6 Hz
Vinylic H 6.0-6.5 Doublet ~6 Hz
Oxetane CH:
) 48-5.2 Triplet ~7 Hz
(adjacent to O)
Oxetane CH: ]
3.0-35 Triplet ~7 Hz

(adjacent to C=C)

Predictions are based on typical values for a,3-unsaturated aldehydes and oxetane derivatives.

Predicted *C NMR Data

The carbon-13 NMR (33C NMR) spectrum will provide information on the different carbon
environments within the molecule. The carbonyl carbon is expected to be the most downfield

signal.

Table 3: Predicted 13C NMR Chemical Shifts for 2-(Oxetan-3-ylidene)acetaldehyde

Carbon Predicted Chemical Shift (6, ppm)
C=0 (Aldehyde) 190 - 200

C=C (quaternary) 150 - 160

C=C (CH) 120 - 130

Oxetane CH: (adjacent to O) 70 - 80

Oxetane CH: (adjacent to C=C) 30-40

Predictions are based on typical values for a,3-unsaturated aldehydes and oxetane derivatives.

[11[21[3][4]

Predicted Infrared (IR) Spectroscopy Data
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on their characteristic vibrational frequencies. For 2-(oxetan-3-ylidene)acetaldehyde, key
absorptions are expected for the aldehyde, the carbon-carbon double bond, and the oxetane
ring.

Table 4: Predicted Characteristic IR Absorption Bands for 2-(Oxetan-3-ylidene)acetaldehyde

Predicted
Functional Group Vibration Wavenumber Intensity

(cm™)
Aldehyde C-H Stretch 2830 - 2695 Medium
C=0 (a,B-unsaturated

Stretch 1710 - 1685 Strong

aldehyde)
Cc=C Stretch 1650 - 1600 Medium
Oxetane C-O-C Asymmetric Stretch ~1000 Strong
=C-H Bend 900 - 650 Medium

Predictions are based on established correlation tables for IR spectroscopy.[1][2][5][6][7][8][9]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic
molecule like 2-(oxetan-3-ylidene)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a clean, dry NMR tube. Add a
small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.
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e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. A
typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation
delay of 1-5 seconds. For a clear spectrum, 8 to 16 scans are usually sufficient.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon. Due to the low
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
acquisition time may be necessary to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the H NMR
spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
liquid between two salt plates (e.g., NaCl or KBr).

o Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., CCla or CS2).

o ATR: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the sample is
placed directly onto the ATR crystal.

o Background Spectrum: Record a background spectrum of the empty sample holder (or the
solvent) to subtract its contribution from the sample spectrum.[10]

o Sample Spectrum: Place the prepared sample in the spectrometer and record the IR
spectrum. Typically, spectra are collected over a range of 4000 to 400 cm™1,

» Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background spectrum to produce the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)
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» Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

¢ lonization Method:

o Electron lonization (El): For volatile and thermally stable compounds, the sample is
introduced into the mass spectrometer, where it is vaporized and bombarded with a high-
energy electron beam (typically 70 eV). This causes ionization and extensive
fragmentation, which can be useful for structural elucidation.[11][12][13][14][15]

o Electrospray lonization (ESI): For less volatile or thermally labile compounds, ESI is a soft
ionization technigue where the sample solution is sprayed through a charged capillary,
creating charged droplets from which ions are desolvated and enter the mass analyzer.
This method typically produces protonated molecules ([M+H]*) or other adducts with
minimal fragmentation.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

» Data Acquisition: The detector records the abundance of ions at each m/z value, generating
a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is
measured with high precision to help determine the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
newly synthesized compound like 2-(oxetan-3-ylidene)acetaldehyde.
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Caption: General workflow for spectroscopic analysis of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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